3-溴-4-氧代-4-对甲苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

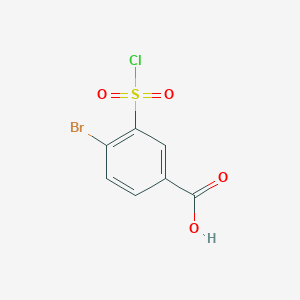

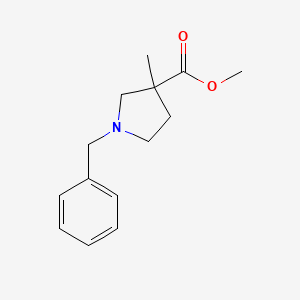

3-Bromo-4-oxo-4-p-tolyl-butyric acid is a carboxylic acid derivative that has been studied theoretically to understand its electronic, vibrational, and thermodynamic properties. The compound is related to other organic compounds that have been synthesized and evaluated for their interactions with biological enzymes and their potential applications in organic synthesis and materials science .

Synthesis Analysis

The synthesis of related compounds, such as (E)-4-(p-Tolyl)-2-oxo-3-butenoic acid and its α-(bromomethyl) and α-(chloromethyl) derivatives, has been reported. These compounds have been synthesized and their interactions with enzymes like brewers' yeast pyruvate decarboxylase have been evaluated. The bromomethyl analogue of the related compound showed partial time-dependent inactivation of the enzyme, indicating a potential mechanism of action that could be relevant for the synthesis and study of 3-Bromo-4-oxo-4-p-tolyl-butyric acid .

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been used to optimize the stable structures of compounds similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid. The electronic structure analysis, including HOMO-LUMO properties, atomic charges, and dipole moments, provides insight into the reactivity and stability of these molecules. The molecular electrostatic potentials and thermodynamic parameters have also been analyzed, which are crucial for understanding the molecular structure and its implications for reactivity and interactions .

Chemical Reactions Analysis

The interaction of related compounds with biological enzymes suggests that 3-Bromo-4-oxo-4-p-tolyl-butyric acid could also participate in diverse chemical reactions. The time-dependent inactivation of enzymes by these compounds indicates that they may form intermediates with enzymes, such as a thiamin-bound enamine, which could lead to multiple fates for the intermediate. This kind of analysis is essential for understanding the potential chemical reactions that 3-Bromo-4-oxo-4-p-tolyl-butyric acid might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-oxo-4-p-tolyl-butyric acid have been theoretically studied using DFT. The vibrational spectra of the compound have been calculated and can be compared with experimental data to confirm the theoretical predictions. The reactivity descriptors such as local softness, electrophilicity, electronegativity, and hardness have been calculated, providing a comprehensive understanding of the compound's reactivity. The HOMO-LUMO gap is particularly important as it can indicate the bioactivity potential of the molecule .

科学研究应用

1. 理论研究和性质分析

对4-氧代-4-对甲苯基丁酸进行的理论研究,这是3-溴-4-氧代-4-对甲苯基丁酸的类似物,揭示了其电子、振动和热力学性质,使用密度泛函理论(DFT)。这项研究侧重于其结构优化和HOMO-LUMO等性质分析,为进一步的科学应用提供了宝贵信息(Hellal et al., 2018)。

2. 分子结构和光谱性质

对类似于3-溴-4-氧代-4-对甲苯基丁酸的化合物的研究,如4-(1-吡啶基)-丁酸溴化物,有助于了解它们的分子结构和光谱性质。这包括通过X射线衍射、计算计算和振动光谱分析,这对于在各种科学领域开发应用至关重要(Szafran et al., 2017)。

3. 合成和化学转化

对与3-溴-4-氧代-4-对甲苯基丁酸相关的衍生物的合成和化学转化进行了研究,如2-芳基-3-卤代喹啉-4(1H)-酮衍生物。这些研究包括制备溴化衍生物和探索它们的潜在应用,包括初步的抗肿瘤活性(Mphahlele et al., 2006)。

4. 生物活性化合物合成中的应用

该化合物在合成生物活性化合物方面具有潜在应用,相关物质的研究表明了这一点。例如,对从吲哚丁酸合成N-取代乙酰胺的研究,涉及溴乙酰溴化物(在反应性上类似于3-溴-4-氧代-4-对甲苯基丁酸),在创造抗糖尿病药物方面显示出有希望的结果(Nazir et al., 2018)。

5. 纳米流体器件应用

使用4-氧代-4-(吡啶-4-基甲氧基)丁酸,这是一个结构相关的化合物,在基于合成离子通道的纳米流体器件的光控门控中,暗示了3-溴-4-氧代-4-对甲苯基丁酸在类似领域中的潜在应用。这包括光诱导控释系统、传感和信息处理的发展(Ali et al., 2012)。

安全和危害

属性

IUPAC Name |

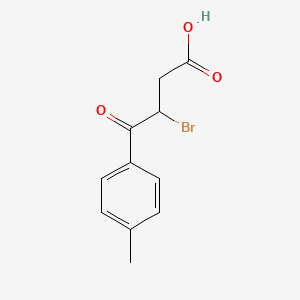

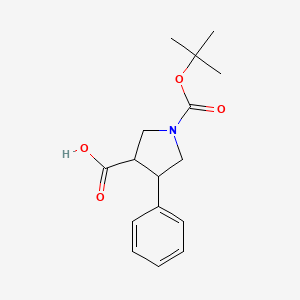

3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLMNHCSODTMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403532 |

Source

|

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

CAS RN |

53515-23-4 |

Source

|

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)